Cas no 155289-31-9 (Benzamide,2-amino-N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-)
![Benzamide,2-amino-N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]- structure](https://it.kuujia.com/scimg/cas/155289-31-9x500.png)
155289-31-9 structure
Nome del prodotto:Benzamide,2-amino-N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-
Benzamide,2-amino-N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzamide,2-amino-N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-
- 2-amino-N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]benzamide
- 1192U90
- 2-Amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide
- 2-Amino-N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl] benzamide
- 2-amino-N-{4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl}benzamide
- AC1L2SUW
- Benzamide, 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-
- L001475
- LS-25359
- PDSP1_001055
- PDSP2_001039
- PD067598
- CHEMBL1188853
- UNII-LLE3Y7VC87
- SCHEMBL9375707
- DTXSID70165872
- LLE3Y7VC87
- 155289-31-9
- 1192U90 FREE BASE
- BDBM85048
- Glaxo 1192U90
-
- Inchi: InChI=1S/C22H27N5OS/c23-19-9-3-1-7-17(19)22(28)24-11-5-6-12-26-13-15-27(16-14-26)21-18-8-2-4-10-20(18)29-25-21/h1-4,7-10H,5-6,11-16,23H2,(H,24,28)
- Chiave InChI: GMDXHLCLNHCEIC-UHFFFAOYSA-N
- Sorrisi: NC1C=CC=CC=1C(NCCCCN1CCN(C2C3C=CC=CC=3SN=2)CC1)=O
Proprietà calcolate
- Massa esatta: 409.19391
- Massa monoisotopica: 409.194
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 7
- Complessità: 527
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 103Ų
- XLogP3: 4.1
Proprietà sperimentali
- Densità: 1.251
- Punto di ebollizione: 598.1°Cat760mmHg
- Punto di infiammabilità: 315.5°C
- Indice di rifrazione: 1.657
- PSA: 74.49
Benzamide,2-amino-N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]- Letteratura correlata
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
155289-31-9 (Benzamide,2-amino-N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-) Prodotti correlati
- 2247105-76-4(2-(4,5-Diamino-2-bromophenyl)acetic acid)
- 1350443-31-0(4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid)
- 5710-64-5(4-ethoxy-3-fluorobenzoic acid)
- 1022425-39-3(N-[2-(1H-Indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide)
- 887347-07-1(N-(4-methoxyphenyl)-2-{1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}propanamide)
- 1528587-43-0(ethyl 2-(5-bromopyrimidin-4-yl)sulfanylacetate)
- 957121-19-6(5-(Ethoxycarbonyl)thiophene-3-boronic Acid)
- 622798-25-8((2Z)-2-(4-nitrophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate)
- 1804442-79-2(2-Hydroxy-4-phenylpyridine-6-acetonitrile)
- 70849-22-8(D-Lyxose-1-13C)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
